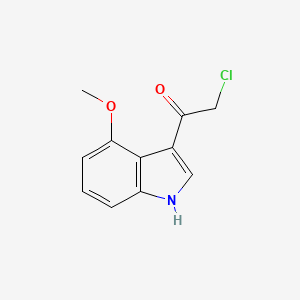2-chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one
CAS No.: 858752-72-4
Cat. No.: VC7896476
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 858752-72-4 |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 2-chloro-1-(4-methoxy-1H-indol-3-yl)ethanone |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-15-10-4-2-3-8-11(10)7(6-13-8)9(14)5-12/h2-4,6,13H,5H2,1H3 |
| Standard InChI Key | JUCQIGMGKMINCW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1C(=CN2)C(=O)CCl |
| Canonical SMILES | COC1=CC=CC2=C1C(=CN2)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one (CAS: 858752-72-4) is a substituted indole derivative with the molecular formula and a molecular weight of 223.65–223.66 g/mol . The compound features a bicyclic indole scaffold (benzene fused to pyrrole) with two key substituents:
-
A methoxy group (-OCH) at position 4 of the benzene ring.
-
A 2-chloroethanone (-COCHCl) group at position 3 of the pyrrole ring .
The indole nucleus is planar, with the methoxy group enhancing electron density at position 4, while the chloroacetyl group introduces electrophilic reactivity at position 3. X-ray crystallography of analogous compounds (e.g., dichloro derivatives) confirms a near-orthogonal arrangement between the indole plane and substituents, influencing packing interactions .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via Friedel-Crafts acylation of 4-methoxyindole with chloroacetyl chloride. Key steps include:
-
Preparation of 4-methoxyindole: Achieved through copper-catalyzed cyclization of 3,5-dimethoxyphenylhydrazine derivatives .
-
Acylation: Reacting 4-methoxyindole with chloroacetyl chloride in the presence of a base (e.g., pyridine) in toluene at 55–60°C .
Reaction conditions:
-
Temperature: 55–60°C
-
Solvent: Toluene
-
Catalyst: Pyridine (neutralizes HCl byproduct)
Reactivity Profile
The chloroacetyl group undergoes nucleophilic substitution (e.g., with amines, thiols) and participates in condensation reactions (e.g., formation of Schiff bases). The methoxy group directs electrophilic substitution to position 6 of the indole ring .
Physical and Chemical Properties
The logP (octanol-water partition coefficient) is estimated at 2.98, indicating moderate lipophilicity .
Biological Activity and Applications
Anticancer Activity
The chloroacetyl group facilitates DNA alkylation, while the methoxy group enhances cellular uptake. Structure-activity relationship (SAR) studies suggest:
Industrial Applications
-
Pharmaceutical intermediate: Used in synthesizing kinase inhibitors and serotonin receptor modulators .
-
Agrochemicals: Serves as a precursor for fungicides targeting Fusarium species .
| Hazard Category | Precautionary Measures |
|---|---|
| Skin/Irritation | Use nitrile gloves; avoid direct contact |
| Inhalation | Handle in fume hood; use respiratory mask |
| Environmental Impact | Dispose as halogenated waste |
No specific toxicity data exists for this compound, but analogs with chloroacetyl groups are classified as Category 3 irritants under GHS .
Recent Advances (2023–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume